molecular formula C17H19FN2O3S B4402956 N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide

N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide

Cat. No. B4402956
M. Wt: 350.4 g/mol
InChI Key: VMEMMUBZXFDTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide, also known as FST-100, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in various cellular processes. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. This compound has also been found to bind to the mu-opioid receptor, which is involved in pain management.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to decrease the expression of various inflammatory mediators, including TNF-alpha and IL-6. In animal models, this compound has been found to have analgesic effects and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, which make it ideal for use in various assays. However, this compound is relatively expensive and may not be readily available in some labs. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide. One area of interest is the potential use of this compound as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of this compound for these applications. Another area of interest is the development of this compound analogs with improved efficacy and reduced toxicity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neurology and cardiovascular disease.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in various fields, including cancer research, inflammation, and pain management. The synthesis method of this compound involves a multi-step process, and the compound has been characterized using various spectroscopic techniques. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, anti-inflammatory properties, and analgesic effects. This compound has several advantages for lab experiments, but its relatively high cost and limited understanding of its mechanism of action may limit its use in certain experiments. There are several future directions for research on this compound, including its potential use as a therapeutic agent and the development of analogs with improved efficacy and reduced toxicity.

Scientific Research Applications

N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide has been studied for its potential applications in various fields, including cancer research, inflammation, and pain management. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation is a key component of many diseases, and this compound has been found to have anti-inflammatory properties. In pain management, this compound has been shown to have analgesic effects in animal models.

properties

IUPAC Name

N-[3-[(3-fluorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-10-8-11(2)17(12(3)16(10)19-13(4)21)24(22,23)20-15-7-5-6-14(18)9-15/h5-9,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEMMUBZXFDTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C)C)S(=O)(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide
Reactant of Route 2
N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide
Reactant of Route 3
N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide
Reactant of Route 4
N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide
Reactant of Route 5
N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide
Reactant of Route 6
N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide

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